BCL6 Degraders: Compounds containing this moiety, such as CCT369260, have been investigated for their potential in targeting the BCL6 protein for degradation. BCL6 is a transcriptional repressor often deregulated in certain cancers, making its inhibition a potential therapeutic strategy. [ [] ]
Synthetic Cannabinoid Receptor Agonists (SCRAs): The compound has been identified as a building block in the synthesis of novel SCRAs. These compounds target the endocannabinoid system and hold potential for various therapeutic applications. [ [] ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6